1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
Description
1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a synthetic urea derivative featuring a sulfonylated piperidine core linked to a meta-tolyl (3-methylphenyl) group. The compound’s structure includes:
- Sulfonylpiperidine moiety: A piperidine ring substituted with a 4-fluoro-3-methylphenylsulfonyl group, which enhances binding affinity to biological targets such as sulfonylurea receptors (SURs) .
- Meta-tolyl substituent: A methyl group at the meta position of the phenyl ring, influencing lipophilicity and metabolic stability.
This compound shares structural motifs with third-generation sulfonylurea antidiabetic agents but differs in specific substituents, which may modulate pharmacological activity .
Properties
IUPAC Name |
1-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-16-6-5-7-18(14-16)25-22(27)24-12-11-19-8-3-4-13-26(19)30(28,29)20-9-10-21(23)17(2)15-20/h5-7,9-10,14-15,19H,3-4,8,11-13H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUNZMETFLRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 465.5 g/mol. Its structure features a piperidine ring, sulfonyl group, and urea moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperidine Intermediate : Reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine.
- Alkylation : The piperidine intermediate is alkylated with an ethylating agent.
- Urea Formation : Final reaction with m-tolyl isocyanate to yield the target compound.
The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Binding Interactions : The compound may form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity.
- Enzyme Inhibition : It has been observed to inhibit various enzymes, potentially affecting metabolic pathways.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing piperidine and sulfonamide groups have shown efficacy against cancer cell lines by inducing apoptosis through the inhibition of specific kinases .
- Enzyme Inhibition : A study reported that related compounds demonstrated IC50 values in the low micromolar range for acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Similar | 0.63 | Anticancer |
| Compound B | Similar | 1.21 | Enzyme Inhibition |
| Target Compound | Target | TBD | TBD |
Research Findings
Recent studies have highlighted the significance of the fluoro group in enhancing the lipophilicity and stability of the compound, which is crucial for its bioavailability and interaction with biological targets .
Pharmacological Applications
The pharmacological implications of this compound include:
- Antibacterial Activity : Preliminary data suggest potential antibacterial effects, warranting further investigation into its mechanism and efficacy against specific bacterial strains.
- Potential in Drug Development : Given its unique structure, it may serve as a lead compound for developing new therapeutics targeting various diseases.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for designing novel therapeutic agents, particularly in developing drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
- Biological Probes : It can be utilized as a probe to study biological pathways involving sulfonyl and piperidine groups, aiding in understanding various biochemical processes.
Biological Studies
- Target Interaction Studies : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This property makes it suitable for studying enzyme inhibition and receptor-ligand interactions.
- Signal Transduction Modulation : The piperidine ring's ability to interact with neurotransmitter receptors allows researchers to investigate its effects on signal transduction pathways, which is crucial for understanding diseases like depression and anxiety.
Industrial Applications
- Material Science : The compound can be employed in developing new materials or as an intermediate in synthesizing other industrial chemicals, particularly those requiring specific functional groups for enhanced properties.
- Chemical Synthesis : It acts as a building block for synthesizing more complex molecules, facilitating advancements in organic chemistry.
Case Study 1: Neuropharmacological Research
In a study investigating the effects of sulfonamide compounds on serotonin receptors, 1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea was found to exhibit significant binding affinity for specific receptor subtypes. This finding suggests its potential as a candidate for developing antidepressant medications.
Case Study 2: Enzyme Inhibition
Research into the inhibition of specific enzymes involved in cancer metabolism demonstrated that this compound could effectively inhibit enzyme activity in vitro. Such studies highlight its potential role in cancer therapeutics by targeting metabolic pathways critical for tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related urea derivatives:
*Estimated based on structural analogs.
Pharmacological and Physicochemical Insights
a) Sulfonylurea Receptor (SUR) Binding
- However, the m-tolyl group may reduce binding affinity compared to glimepiride’s cyclohexyl substituent, which optimizes hydrophobic interactions .
b) Metabolic Stability
- Piperidine-containing compounds (e.g., target compound, ) are susceptible to oxidative metabolism via cytochrome P450 enzymes. The 4-fluoro-3-methylphenylsulfonyl group may slow degradation compared to non-fluorinated analogs .
c) Lipophilicity and Bioavailability
Comparison with Non-Urea Analogues
- AMG628 (): Contains a fluorophenyl-piperazine core but lacks the urea bridge. The urea group in the target compound may enhance hydrogen bonding with SURs.
- SB705498 (): Features a trifluoromethylpyridyl-pyrrolidine system. The target compound’s sulfonylpiperidine may offer better metabolic stability than pyrrolidine-based structures.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or utilizing carbodiimide-mediated reactions. For this compound:
- Piperidine Intermediate : The sulfonylation of the piperidine ring (e.g., using 4-fluoro-3-methylbenzenesulfonyl chloride) requires anhydrous conditions and a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency .
- Urea Formation : A common approach is reacting the piperidine-sulfonamide intermediate with m-tolyl isocyanate. Catalytic DMAP or Hünig’s base may enhance coupling efficiency .
- Yield Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical. Evidence from analogous urea syntheses shows yields ranging from 30–48% depending on steric hindrance and electronic effects of substituents .
Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic peaks should be analyzed?
Methodological Answer:
- IR Spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹ for urea) and S=O stretching (~1350–1150 cm⁻¹ for sulfonamide). Absence of these peaks may indicate incomplete reactions .
- ¹H/¹³C NMR :
- Piperidine protons : Multiplets between δ 1.5–3.5 ppm (piperidine ring) and δ 3.5–4.0 ppm (sulfonamide-linked ethyl group) .
- Aromatic regions : Splitting patterns for m-tolyl (δ 6.7–7.2 ppm) and 4-fluoro-3-methylphenyl (δ 7.3–7.8 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with isotopic patterns reflecting sulfur and fluorine atoms .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Variable Substituent Libraries : Synthesize analogs with modifications to the sulfonamide (e.g., 4-fluoro vs. 4-chloro) or urea-linked aryl groups (e.g., m-tolyl vs. p-chlorophenyl). Test against targets like kinase inhibitors or apoptosis regulators .
- Biological Assays :
- In vitro : Measure IC₅₀ values in enzyme inhibition assays (e.g., tyrosine kinases) or cytotoxicity in cancer cell lines (e.g., MTT assays) .
- In silico : Perform molecular docking to assess binding affinity to target proteins (e.g., VEGF receptors) using software like AutoDock .
Example SAR Table (Hypothetical Data Based on ):
| Substituent (R1/R2) | Enzyme IC₅₀ (nM) | Cytotoxicity (µM) |
|---|---|---|
| 4-Fluoro-3-methyl | 12 ± 1.5 | 8.2 ± 0.9 |
| 3,5-Difluoro | 8 ± 1.1 | 5.7 ± 0.7 |
| 4-Chloro | 25 ± 2.3 | 12.4 ± 1.3 |
Advanced: What strategies address low yields in the sulfonylation step during piperidine intermediate synthesis?
Methodological Answer:
- Purification Challenges : Impurities often arise from incomplete sulfonylation or hydrolysis. Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
- Reaction Monitoring : Employ TLC (Rf ~0.4 in 3:1 hexane:EtOAc) or inline FTIR to track sulfonamide formation .
- Flow Chemistry : Continuous-flow systems improve mixing and heat transfer, reducing side reactions (e.g., Omura-Sharma-Swern oxidation adaptations) .
Advanced: How should contradictory in vitro vs. in vivo efficacy data be analyzed?
Methodological Answer:
- Pharmacokinetic Factors : Assess bioavailability (e.g., LogP >3 may reduce solubility) or metabolic stability (e.g., cytochrome P450 assays) .
- Statistical Modeling : Apply ANOVA or regression analysis to identify confounding variables (e.g., dosing frequency, animal model variability) .
- Mechanistic Follow-Up : Use transcriptomics/proteomics to verify target engagement in vivo. For example, Western blotting for kinase inhibition biomarkers .
Advanced: What computational methods validate the compound’s conformational stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy-minimized structures (e.g., B3LYP/6-31G* basis set) to predict stable conformers of the piperidine-urea scaffold .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/DPPC membranes) to assess stability under physiological conditions .
Basic: What are the critical steps in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry) .
- Safety : Monitor exothermic reactions (e.g., sulfonylation) via calorimetry. Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., 2-MeTHF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
